2-Amino-N-(sec-butyl)benzamide

Übersicht

Beschreibung

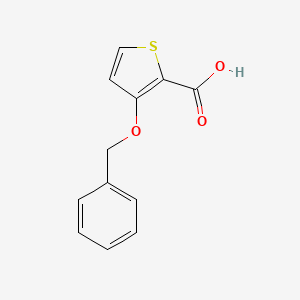

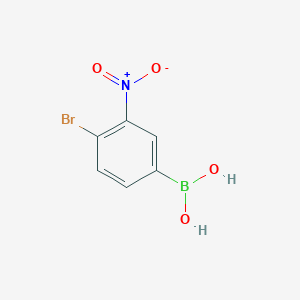

2-Amino-N-(sec-butyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. The structure of benzamides typically consists of a benzene ring attached to an amide group. In the case of 2-Amino-N-(sec-butyl)benzamide, the amide group is further substituted with a secondary butyl group, and an amino group is positioned at the 2nd carbon of the benzene ring. This compound is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of substituted benzamides, such as 2-Amino-N-(sec-butyl)benzamide, can be achieved through various methods. One such method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . This one-pot synthesis approach is considered facile and can potentially be adapted to synthesize the sec-butyl variant by choosing the appropriate aroyl chloride precursor.

Molecular Structure Analysis

The molecular structure of benzamides can be quite complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution of the molecule. For instance, in the case of 2-amino-N-(2-hydroxyphenyl)benzamide, the structure consists of an aniline ring and a phenol ring bridged by an amide group. The electron-withdrawing nature of the substituents leads to elongation of certain C–C bond distances, while the compensating nucleophilic and electrophilic effects of other substituents maintain normal bond distances elsewhere in the molecule . These structural nuances are likely to be present in 2-Amino-N-(sec-butyl)benzamide as well, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, often serving as intermediates for the synthesis of heterocyclic compounds. The reactivity of the amino group and the amide functionality allows for a range of transformations. For example, N-(2,2-dichlorovinyl)amides can react with primary or secondary alkylamines to yield substituted benzamides . This suggests that 2-Amino-N-(sec-butyl)benzamide could potentially be synthesized or further modified through similar addition reactions or nucleophilic substitutions, depending on the desired chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are influenced by their molecular structure. The presence of strong hydrogen bond donor sites, as observed in 2-amino-N-(2-hydroxyphenyl)benzamide, can lead to significant intramolecular and intermolecular hydrogen bonding, which can affect the compound's melting point, solubility, and crystal structure . The sec-butyl group in 2-Amino-N-(sec-butyl)benzamide is likely to impart additional steric effects and influence the compound's lipophilicity, potentially affecting its solubility in organic solvents and its overall reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

- Scientific Field: Chemistry

- Application Summary: “2-Amino-N-(sec-butyl)benzamide” is used in the synthesis of benzamide derivatives . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

- Results or Outcomes: The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Fluorescent Labeling Compound

- Scientific Field: Biochemistry

- Application Summary: “2-Amino-N-(sec-butyl)benzamide” is a neutral, stable fluorescent labeling compound widely used in the analysis of polysaccharides .

- Methods of Application: The compound can be used to label polysaccharides, which can then be detected using fluorescence spectroscopy . This allows for the analysis of polysaccharide structure and composition .

- Results or Outcomes: The use of “2-Amino-N-(sec-butyl)benzamide” as a fluorescent labeling compound allows for the detailed analysis of polysaccharides, which can be useful in various fields such as food science, biochemistry, and medical research .

Nucleophilic Reagent

- Scientific Field: Organic Chemistry

- Application Summary: “2-Amino-N-(sec-butyl)benzamide” can be used as a nucleophilic reagent in the Bargellini reaction .

- Methods of Application: In the Bargellini reaction, “2-Amino-N-(sec-butyl)benzamide” acts as a nucleophile, attacking an electrophilic carbon to form a new bond .

- Results or Outcomes: The use of “2-Amino-N-(sec-butyl)benzamide” in the Bargellini reaction can lead to the synthesis of various organic compounds .

Coagulation Cascade Reaction

- Scientific Field: Biochemistry

- Application Summary: “2-Amino-N-(sec-butyl)benzamide” and its derivatives can be used in coagulation cascade reactions .

- Methods of Application: The compound can be used as a reagent in coagulation cascade reactions, which are a series of chemical reactions that lead to the formation of a clot .

- Results or Outcomes: The use of “2-Amino-N-(sec-butyl)benzamide” in coagulation cascade reactions can help in the study of blood clotting mechanisms, which is crucial in understanding various medical conditions like thrombosis and hemophilia .

Zukünftige Richtungen

Benzamides, including “2-Amino-N-(sec-butyl)benzamide”, have significant potential for future research and applications, particularly in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Eigenschaften

IUPAC Name |

2-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKULICTTSTSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378980 | |

| Record name | 2-Amino-N-(butan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(sec-butyl)benzamide | |

CAS RN |

30391-87-8 | |

| Record name | 2-Amino-N-(butan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)